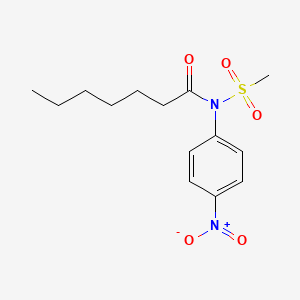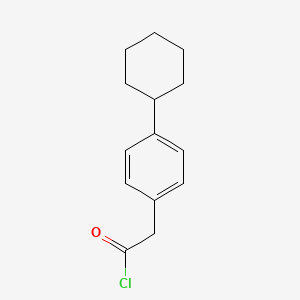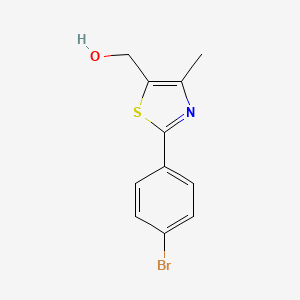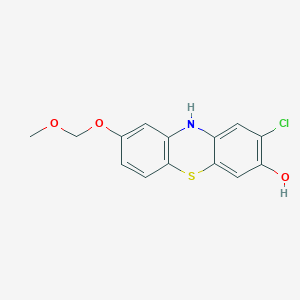
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amine The compound features a methanesulfonyl group and a 4-nitrophenyl group attached to a heptanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide typically involves the reaction of heptanamide with methanesulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve heptanamide in an appropriate solvent such as dichloromethane.
- Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
- Add 4-nitroaniline to the reaction mixture and allow the reaction to proceed at room temperature.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)heptanamide.
Substitution: Various substituted sulfonamides.
Hydrolysis: Heptanoic acid and 4-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide is unique due to its specific heptanamide backbone, which may impart distinct physical and chemical properties compared to its shorter-chain analogs. The length of the carbon chain can influence the compound’s solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
61068-39-1 |
|---|---|
Molekularformel |
C14H20N2O5S |
Molekulargewicht |
328.39 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-(4-nitrophenyl)heptanamide |
InChI |
InChI=1S/C14H20N2O5S/c1-3-4-5-6-7-14(17)15(22(2,20)21)12-8-10-13(11-9-12)16(18)19/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
DEFVQGIARSKNEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)



![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)







